![molecular formula C4HBrIN3S B1528514 2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1246372-52-0](/img/structure/B1528514.png)
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
Descripción general
Descripción
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole is a chemical compound with the CAS Number: 1246372-52-0 . It has a molecular weight of 329.95 . The compound is typically a yellow to brown solid .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3,4]thiadiazoles can be achieved from 2,4-dinitro benzoic acid and thiosemicarbazide . The reaction with phenacyl (p-substituted phenacyl) bromides leads to the formation of the respective imidazolthadiazole derivative .Molecular Structure Analysis
The InChI code for 2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole is 1S/C4HBrIN3S/c5-3-8-9-2(6)1-7-4(9)10-3/h1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole is a yellow to brown solid . It has a molecular weight of 329.95 .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound and its derivatives have been reported to possess anticancer properties . The specific mechanisms of action and the types of cancer it targets are areas of ongoing research.
Antibacterial Activity
The compound has been found to exhibit antibacterial properties . It could potentially be used in the development of new antibiotics, although more research is needed to determine its effectiveness and safety.
Antitubercular Activity
Studies have shown that this compound has antitubercular activities . This suggests potential applications in the treatment of tuberculosis.
Antifungal Activity
The compound has been reported to have antifungal properties . This could make it useful in treating various fungal infections.
Anti-inflammatory Activity
The compound has been found to have anti-inflammatory effects . This could potentially be used in the treatment of conditions characterized by inflammation.
Cardiotonic Activity
The compound has been reported to have cardiotonic effects . This suggests it could potentially be used in the treatment of certain heart conditions.
Diuretic Activity
The compound has been found to have diuretic properties . This could potentially be used in the treatment of conditions where reducing fluid buildup is beneficial.
Herbicidal Activity
The compound has been reported to have herbicidal activities . This suggests potential applications in agriculture for weed control.
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It’s important to handle the compound with care and follow all safety guidelines.
Propiedades
IUPAC Name |
2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrIN3S/c5-3-8-9-2(6)1-7-4(9)10-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVHKBWFJUMWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=N1)SC(=N2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrIN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole | |
CAS RN |
1246372-52-0 | |
| Record name | 2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


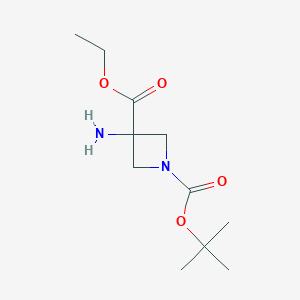

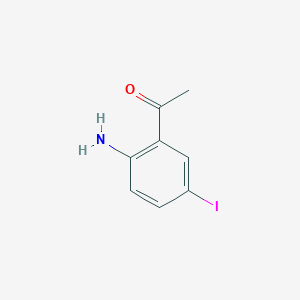
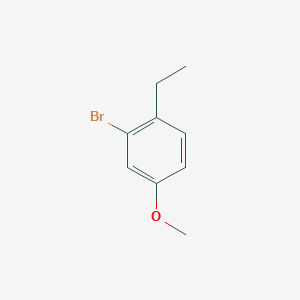
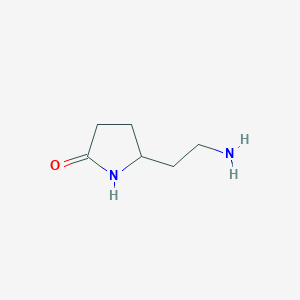

![Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-](/img/structure/B1528442.png)
![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)
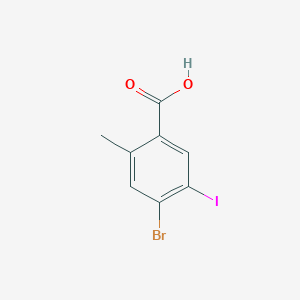
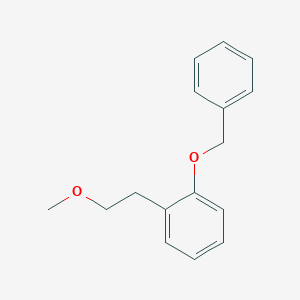

![6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1528452.png)
